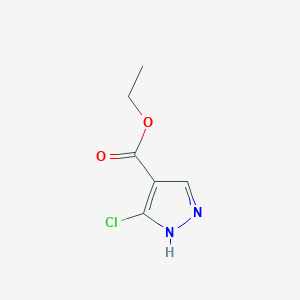
4-(Diméthylamino)butanoate d’éthyle
Vue d'ensemble
Description
Ethyl 4-(dimethylamino)butanoate: is an organic compound with the molecular formula C8H17NO2. It is a derivative of butyric acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and the hydrogen atoms of the amino group are replaced by two methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Applications De Recherche Scientifique
Ethyl 4-(dimethylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: Ethyl 4-(dimethylamino)butanoate is utilized in the production of polymers, coatings, and adhesives due to its reactivity and functional groups.
Analyse Biochimique
Biochemical Properties
Ethyl 4-(dimethylamino)butyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with histone deacetylases, where Ethyl 4-(dimethylamino)butyrate acts as an inhibitor . This inhibition leads to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and function. Additionally, Ethyl 4-(dimethylamino)butyrate has been shown to interact with G protein-coupled receptors, influencing cellular signaling pathways .
Cellular Effects
Ethyl 4-(dimethylamino)butyrate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 4-(dimethylamino)butyrate can induce apoptosis in certain cancer cell lines by activating pro-apoptotic signaling pathways . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(dimethylamino)butyrate involves several key processes. At the molecular level, it binds to specific biomolecules, such as histone deacetylases, inhibiting their activity . This inhibition results in increased acetylation of histones, leading to changes in chromatin structure and gene expression. Additionally, Ethyl 4-(dimethylamino)butyrate can modulate the activity of G protein-coupled receptors, influencing downstream signaling pathways and cellular responses . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(dimethylamino)butyrate can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Ethyl 4-(dimethylamino)butyrate remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy and altered cellular responses .
Dosage Effects in Animal Models
The effects of Ethyl 4-(dimethylamino)butyrate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, Ethyl 4-(dimethylamino)butyrate can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Ethyl 4-(dimethylamino)butyrate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. One of the primary metabolic pathways includes its conversion to butyrate, a short-chain fatty acid, through enzymatic hydrolysis . Butyrate plays a crucial role in energy metabolism, serving as a substrate for cellular respiration and influencing metabolic functions such as thermogenesis, lipid and glucose metabolism, and inflammation . The interaction of Ethyl 4-(dimethylamino)butyrate with metabolic enzymes can also affect the levels of other metabolites, contributing to its overall metabolic impact.
Transport and Distribution
The transport and distribution of Ethyl 4-(dimethylamino)butyrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, Ethyl 4-(dimethylamino)butyrate can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s biological activity and overall distribution within the body.
Subcellular Localization
Ethyl 4-(dimethylamino)butyrate exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, Ethyl 4-(dimethylamino)butyrate can be targeted to specific organelles, such as the nucleus, through post-translational modifications or targeting signals . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-(dimethylamino)butanoate can be synthesized through the esterification of 4-(dimethylamino)butyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 4-(dimethylamino)butyrate involves the continuous esterification process. This method utilizes a fixed-bed reactor where the acid and ethanol are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(dimethylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 4-(dimethylamino)butyric acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(dimethylamino)butanol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: 4-(dimethylamino)butyric acid.
Reduction: 4-(dimethylamino)butanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of ethyl 4-(dimethylamino)butyrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4-(dimethylamino)butyric acid and ethanol. This hydrolysis reaction is facilitated by esterases and other hydrolase enzymes. Additionally, the compound’s dimethylamino group can participate in nucleophilic substitution reactions, further modifying its chemical structure and activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(dimethylamino)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: This compound has a benzene ring instead of a butyric acid backbone, making it more aromatic and less flexible.
Ethyl 4-(dimethylamino)acetate: This compound has a shorter carbon chain, resulting in different reactivity and physical properties.
Ethyl 4-(dimethylamino)propionate: Similar to ethyl 4-(dimethylamino)butyrate but with one less carbon atom in the chain, affecting its boiling point and solubility.
Uniqueness: Ethyl 4-(dimethylamino)butanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its longer carbon chain compared to similar compounds provides distinct physical and chemical properties, making it valuable in various applications.
Propriétés
IUPAC Name |
ethyl 4-(dimethylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-11-8(10)6-5-7-9(2)3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOBLETXVSZOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176517 | |
| Record name | Ethyl 4-(dimethylamino)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22041-23-2 | |
| Record name | Butanoic acid, 4-(dimethylamino)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(dimethylamino)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyric acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(dimethylamino)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-(DIMETHYLAMINO)BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1P3VC64F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)

![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)

